molecular formula C8H10FNO B581951 4-Fluoro-3-methoxybenzylamine CAS No. 508177-67-1

4-Fluoro-3-methoxybenzylamine

Cat. No.: B581951
CAS No.: 508177-67-1
M. Wt: 155.172
InChI Key: CBODMDXBVNUXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methoxybenzylamine, also known as (4-fluoro-3-methoxyphenyl)methanamine hydrochloride, is a chemical compound with the molecular weight of 191.63 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H11CLFNO . The InChI code for this compound is 1S/C8H10FNO.ClH/c1-11-8-4-6(5-10)2-3-7(8)9;/h2-4H,5,10H2,1H3;1H .

Scientific Research Applications

  • Biological Activities of Sydnone Derivatives : Studies have demonstrated that sydnones synthesized from o-methoxybenzylamine, similar to 4-Fluoro-3-methoxybenzylamine, exhibit significant biological activities. These activities include coronary dilation, inhibition of collagen-induced platelet aggregation, local anesthetic effects, and cardiotropic activity. Some derivatives also show anticonvulsant, muscle relaxation, and behavior depression effects (Tien et al., 1990).

  • Hepatitis B Virus Inhibitor : A compound structurally related to this compound, namely 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been evaluated as a new inhibitor of hepatitis B. It demonstrated in vitro nanomolar inhibitory activity against the Hepatitis B virus (Ivashchenko et al., 2019).

  • Insecticidal Activity : Research on 4-methoxymethylbenzyl permethrinates containing fluorine, a group related to this compound, revealed that these compounds have notable insecticidal activities. The position of the fluorine atom was found to be crucial in determining the insecticidal activity of these compounds (Zou & Qiu, 2002).

  • Synthesis of Oligoribonucleotides : The 4-Methoxybenzyl group, a component of this compound, has been used as a protecting group in the synthesis of oligoribonucleotides. This process involved direct introduction of the group to the 2′-hydroxyl group of adenosine, demonstrating its utility in nucleotide chemistry (Takaku & Kamaike, 1982).

  • Secondary Amine Synthesis : A study demonstrated the synthesis of secondary amines from primary amines using 2-Nitrobenzenesulfonamides, with 4-Methoxybenzylamine as a key intermediate. This highlights its role in complex organic synthesis processes (Kurosawa, Kan, & Fukuyama, 2003).

  • c-Met Kinase Inhibitors : Compounds structurally related to this compound were studied as c-Met kinase inhibitors, showing potential in cancer therapy. The study involved docking and quantitative structure–activity relationship (QSAR) analyses (Caballero et al., 2011).

  • Antihistaminic Action : A synthesized compound, (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, showed promising bronchorelaxant effects via H1 receptor antagonism, indicating potential antihistaminic applications. This research underscores the potential of structurally related compounds in respiratory therapies (Genç et al., 2013).

  • Anti-Inflammatory Effects : Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, a compound related to this compound, was studied for its anti-inflammatory effects. It showed significant inhibition of leukocyte migration to sites of inflammation, demonstrating potential as an anti-inflammatory compound (O'Rourke et al., 2008).

Safety and Hazards

When handling 4-Fluoro-3-methoxybenzylamine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be worn, and adequate ventilation should be ensured .

Properties

IUPAC Name

(4-fluoro-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBODMDXBVNUXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657874
Record name 1-(4-Fluoro-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508177-67-1
Record name 1-(4-Fluoro-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flame dried 50 mL round bottom flask was charged with lithium aluminum hydride (0.63 g, 16.6 mmol) and to this was added tetrahydrofuran (25 mL). The solution was cooled to 0° C. and 3-methoxy-4-fluorobenzonitrile (1.0 g, 6.62 mmol) was added in one portion. The ice bath was removed after an hour and the resulting mixture was stirred for 16 h after which it was cooled to 0° C. and quenched by adding 0.63 mL water, 0.63 mL 15% NaOH and 1.89 mL water drop-wise and in succession. The mixture was stirred for 20 min and filtered. The filtrate was concentrated in vacuo to obtain 890 mg (86%) of the title compound as an oil. NMR indicated no further purification was required. NMR (300 MHz, DMSO-d6): δ 7.1 (m, 2H), 6.85 (m, 1H), 3.84 (s, 3H), 3.7 (s, 2H). 13C NMR (75 MHz, DMSO-d6): δ 150.0 (d, J=240 Hz), 146.6 (d, J=10.5 Hz), 141.1 (d, J=3.75 Hz), 118.75 (d, J=6.75 Hz), 115.1 (d, J=18 Hz), 112.5, 55.75, 45.2. HRMS: Calc'd for C8H10FNO (M+H): 156.0819; Found: 156.0818.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

Add 4-fluoro-3-methoxy-benzonitrile (2 g, 0.01 mol), 10% palladium on carbon (0.400 g) and glacial acetic acid (120 ml) to a pressure vessel. Purge the reaction vessel with nitrogen, purge the reaction vessel with hydrogen, pressurize the reaction mixture with hydrogen (415 Kpa), seal the vessel, and agitate the reaction. After 8 hours stop the agitation, vent the excess hydrogen from the vessel and purge the vessel with nitrogen. Filter the reaction mixture to remove the 5% palladium on carbon and return the filtrate for product isolation. Concentrate the crude solution, re-dissolve in CH2Cl2 (80 mL) and washe with 5N NaOH (35 mL). Separate the organic and aqueous phases and extract the aqueous with additional CH2Cl2 (20 mL). Combine the organic solutions, dry, filter and concentrate to give the crude material 2.08 g (100%). The title compound as the major product (Rf=0.12, 10% MeOH/CH2Cl2) is used without further purification. MS (ES+) 156.1 (M+1)+. 1H NMR (400 MHz, CDCl3): δ 7.01 (dd, 1H, J=8.2, 11.4), 6.95 (dd, 1H, J=2.1, 8.4), 6.80 (m, 1H), 3.89 (s, 3H), 3.82 (s, 2H), 1.54 (br s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.